molecular formula C22H18N6O2 B2538644 6-(Pyridin-3-yl)-2-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2198510-73-3

6-(Pyridin-3-yl)-2-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2538644
CAS No.: 2198510-73-3
M. Wt: 398.426
InChI Key: JQYTUMMFGXTPPF-UHFFFAOYSA-N
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Description

6-(Pyridin-3-yl)-2-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C22H18N6O2 and its molecular weight is 398.426. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Researchers have explored various synthetic pathways to create complex heterocyclic compounds, including pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]quinoxalines, through 1,3-dipolar cycloaddition reactions. These methods have enabled the synthesis of a broad range of compounds with potential for further chemical modification and investigation in medicinal chemistry (Kim et al., 1990).

Biological Evaluation

The derivatives of quinoxaline, including those incorporating azetidinone groups, have been synthesized and evaluated for their biological activities. These compounds have been tested for their antibacterial and antifungal properties against various pathogens, showing potential as new antimicrobial agents. The structural diversity of these compounds allows for a wide range of biological activities and offers a pathway for the development of new therapeutic agents (Patel & Pathak, 2012).

Anticancer Potential

Quinoline derivatives, closely related to the chemical structure , have been extensively studied for their anticancer activities. These compounds exhibit a broad spectrum of biological activities, including the inhibition of key cellular processes such as tyrosine kinases, proteasome, and tubulin polymerization, which are critical for cancer cell growth and proliferation. The synthetic versatility of quinoline allows for the generation of numerous structurally diverse derivatives, providing a valuable resource for the development of novel anticancer agents (Solomon & Lee, 2011).

Antimicrobial Activity

Imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety have been synthesized and found to possess significant antimicrobial properties. These compounds' activities are attributed to the presence of various alkyl substituents, indicating that structural modifications can lead to enhanced biological activities against bacteria and fungi. This research highlights the potential of such derivatives as leads for the development of new antimicrobial agents (Kalinin et al., 2013).

Properties

IUPAC Name

6-pyridin-3-yl-2-[[1-(quinoxaline-6-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O2/c29-21-6-5-18(17-2-1-7-23-11-17)26-28(21)14-15-12-27(13-15)22(30)16-3-4-19-20(10-16)25-9-8-24-19/h1-11,15H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYTUMMFGXTPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)CN4C(=O)C=CC(=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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